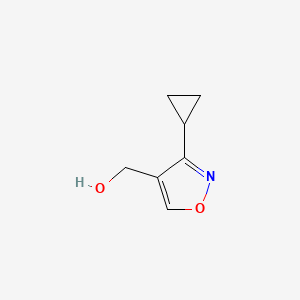

(3-Cyclopropyl-1,2-oxazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Cyclopropyl-1,2-oxazol-4-yl)methanol” is a chemical compound with the CAS Number: 2137687-77-3 . It has a molecular weight of 139.15 . The compound is in liquid form .

Physical and Chemical Properties Analysis

“this compound” is a liquid . It has a molecular weight of 139.15 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Catalysts for Cycloaddition Reactions

A study by Ozcubukcu et al. (2009) introduced a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, prepared via a Cu(I)-catalyzed alkyne-azide cycloaddition, which forms a stable complex with CuCl. This complex catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently under water or neat conditions, highlighting its potential as a highly active catalyst for such reactions (Ozcubukcu et al., 2009).

Donor-Acceptor Cyclopropane Reactions

Research by Suleymanov et al. (2020) described donor-acceptor cyclopropanes substituted with 3,3-dialkyltriazenyl groups. These cyclopropanes exhibit high reactivity, allowing for catalyst-free ring-opening reactions with methanol under mild conditions. The study opens avenues for using these compounds in Lewis acid catalyzed (3 + 2) annulations (Suleymanov et al., 2020).

Gas-Phase Reactions of Metal Ions with Alcohols

Géribaldicor et al. (1996) investigated the gas-phase reactions of Sc+, Y+, and Lu+ with various alcohols, including methanol. The study found that these metal ions react exothermically with alcohols, leading to primary metallated ions. This research contributes to understanding the reactivity of metals with alcohol substrates, which could be relevant for synthesizing compounds related to "(3-Cyclopropyl-1,2-oxazol-4-yl)methanol" (Géribaldicor et al., 1996).

Methanol Dehydrogenase Inhibition by Cyclopropane Derivatives

Frank et al. (1989) explored the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors. This study sheds light on the interaction between cyclopropane compounds and enzymes involved in methanol metabolism, potentially relevant to understanding the biological activities of cyclopropane and oxazol derivatives (Frank et al., 1989).

Safety and Hazards

Properties

IUPAC Name |

(3-cyclopropyl-1,2-oxazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-3-6-4-10-8-7(6)5-1-2-5/h4-5,9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSMUHKQHUVNDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)

![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2517322.png)

![2-Chloro-4,6-difluorobenzo[d]oxazole](/img/structure/B2517333.png)